molecular formula C5H4F8 B2976563 1,1,1,3,3,5,5,5-Octafluoropentane CAS No. 102526-10-3

1,1,1,3,3,5,5,5-Octafluoropentane

Cat. No.: B2976563
CAS No.: 102526-10-3
M. Wt: 216.074
InChI Key: AVWKTCVKCLVBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3,3,5,5,5-Octafluoropentane is a fluorinated organic compound with the molecular formula C5H4F8. It is known for its high thermal stability and low reactivity, making it useful in various industrial and scientific applications. The compound is part of the family of perfluorocarbons, which are characterized by the replacement of hydrogen atoms with fluorine atoms, resulting in unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,3,5,5,5-Octafluoropentane can be synthesized through the fluorination of pentane derivatives. One common method involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction typically requires a high-temperature environment to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,5,5,5-Octafluoropentane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be facilitated by various reagents and conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace fluorine atoms with other nucleophiles.

    Electrophilic Substitution: Strong acids like sulfuric acid (H2SO4) can facilitate the substitution of fluorine atoms with electrophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce hydroxylated derivatives of this compound.

Scientific Research Applications

1,1,1,3,3,5,5,5-Octafluoropentane has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent in various chemical reactions due to its inert nature and ability to dissolve a wide range of compounds.

    Biology: The compound is used in biological studies to investigate the effects of fluorinated compounds on biological systems.

    Medicine: It is explored for its potential use in medical imaging and as a contrast agent due to its unique physical properties.

    Industry: The compound is used in the production of high-performance materials and as a heat transfer fluid in specialized applications.

Mechanism of Action

The mechanism by which 1,1,1,3,3,5,5,5-Octafluoropentane exerts its effects is primarily through its interaction with other molecules. The fluorine atoms in the compound create a highly electronegative environment, which can influence the reactivity and stability of other compounds in its vicinity. This property is exploited in various applications, such as in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2,3,3,4,4-Octafluoropentane: Another fluorinated pentane derivative with similar properties.

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A fluorinated alcohol with different functional groups but similar fluorine content.

    2,3,3,4,4,5,5,5-Octafluoro-1-pentene: A fluorinated alkene with similar fluorine content but different chemical reactivity.

Uniqueness

1,1,1,3,3,5,5,5-Octafluoropentane is unique due to its specific arrangement of fluorine atoms, which imparts distinct physical and chemical properties. Its high thermal stability and low reactivity make it particularly valuable in applications requiring inert and stable compounds.

Properties

IUPAC Name

1,1,1,3,3,5,5,5-octafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F8/c6-3(7,1-4(8,9)10)2-5(11,12)13/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWKTCVKCLVBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(F)(F)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.